molecular formula C10H16N2 B14476330 3-(2,6-Dimethylpiperidin-1-yl)prop-2-enenitrile CAS No. 65480-92-4

3-(2,6-Dimethylpiperidin-1-yl)prop-2-enenitrile

Cat. No.: B14476330
CAS No.: 65480-92-4
M. Wt: 164.25 g/mol
InChI Key: DBYUUOCIGSSTGY-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylpiperidin-1-yl)prop-2-enenitrile is a chemical compound characterized by the presence of a piperidine ring substituted with two methyl groups at the 2 and 6 positions, and a prop-2-enenitrile group attached to the nitrogen atom of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylpiperidin-1-yl)prop-2-enenitrile typically involves the reaction of 2,6-dimethylpiperidine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic addition of the piperidine nitrogen to the acrylonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylpiperidin-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

3-(2,6-Dimethylpiperidin-1-yl)prop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylpiperidin-1-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dimethylpiperidin-1-yl)prop-2-enenitrile is unique due to the combination of the piperidine ring and the prop-2-enenitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

65480-92-4

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

3-(2,6-dimethylpiperidin-1-yl)prop-2-enenitrile

InChI

InChI=1S/C10H16N2/c1-9-5-3-6-10(2)12(9)8-4-7-11/h4,8-10H,3,5-6H2,1-2H3

InChI Key

DBYUUOCIGSSTGY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C=CC#N)C

Origin of Product

United States

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